(2S)-1-[(1R)-1-Phenylethyl]aziridine-2-carboxamide
Overview
Description
“(2S)-1-[(1R)-1-Phenylethyl]aziridine-2-carboxamide” is a rare compound that has gained attention in the scientific community. It has a molecular formula of C11H14N2O and a molecular weight of 190.24 g/mol .
Synthesis Analysis
The synthesis of aziridines like “this compound” is typically accomplished using electrophilic nitrogen sources . The transformation of ubiquitous alkenes into aziridines is an attractive synthetic strategy .Molecular Structure Analysis
The InChI string for this compound isInChI=1/C11H14N2O/c1-8(9-5-3-2-4-6-9)13-7-10(13)11(12)14/h2-6,8,10H,7H2,1H3,(H2,12,14)/t8-,10+,13?/m1/s1
. This provides a detailed description of the molecule’s structure. Chemical Reactions Analysis
Aziridines are important synthetic targets due to their substantial ring strain and resultant proclivity towards ring-opening reactions . This makes them versatile precursors of diverse amine products .Physical and Chemical Properties Analysis
The compound has a molecular weight of 190.24 g/mol . Its optical activity is [α]20/D −43°, c = 1 in methanol .Scientific Research Applications
Synthetic Applications in Organic Chemistry
Chiral aziridine-2-carboxylates, including (2S)-1-[(1R)-1-Phenylethyl]aziridine-2-carboxamide, play a crucial role in organic synthesis due to their dual functional groups: the carboxylate group and the aziridine ring. These compounds are pivotal for constructing various nitrogen-containing molecules through regio- and stereoselective transformations. The versatility of (2S)-aziridine-2-carboxylates is highlighted by their ability to transform into aldehydes, alcohols, amides, ketones, β-ketoesters, and amines with high yields and defined stereochemistry. Such transformations are essential for synthesizing biologically significant amines, including natural products, showcasing the compound's broad applicability in creating complex molecular architectures (Ha, Jung, & Lee, 2014).
Ring-Opening Reactions to Access Piperidines and Cyclopropanes
This compound also serves as a starting point for generating novel piperidine and cyclopropane derivatives through ring-opening reactions. These processes are instrumental in creating molecules with potential pharmacological properties. For instance, the synthesis of stereodefined piperidines from aziridines and their subsequent transformation into various functionalized compounds demonstrates the strategic utility of aziridines in accessing constrained amino acids, amino alcohols, and other nitrogen-rich heterocycles. This methodology opens up pathways for designing novel therapeutic agents with enhanced biological activities (Vervisch, D’hooghe, Törnroos, & de Kimpe, 2010; Vervisch, D’hooghe, Törnroos, & de Kimpe, 2009).
Contributions to Medicinal Chemistry
In medicinal chemistry, the reactivity of aziridine-2-carboxamides, including derivatives like this compound, has been explored for synthesizing novel compounds with therapeutic potential. Aziridine-based molecules have been studied for their ability to modulate biological pathways, demonstrating their significance in drug discovery and development. The manipulation of aziridine functional groups has led to the discovery of new chemical entities targeting various diseases, showcasing the compound's pivotal role in advancing medicinal chemistry research and offering new avenues for therapeutic intervention (Remers & Dorr, 2012).
Properties
IUPAC Name |
(2S)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(9-5-3-2-4-6-9)13-7-10(13)11(12)14/h2-6,8,10H,7H2,1H3,(H2,12,14)/t8-,10+,13?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPRTGJZBLTWDQ-KMDCHFIWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC2C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@H]2C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426839 | |
Record name | ST031673 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75985-51-2 | |
Record name | ST031673 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-1-[(R)-α-Methylbenzyl)-2-aziridinecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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